3-Methoxy-5-(trifluoromethyl)cinnamic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O3. It is a derivative of cinnamic acid, characterized by the presence of methoxy and trifluoromethyl groups on the aromatic ring.
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that cinnamic acid derivatives can interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Cinnamic acid derivatives are known to be involved in a wide range of biochemical pathways, often related to their role as enzyme inhibitors or activators .
Action Environment
The action, efficacy, and stability of 3-Methoxy-5-(trifluoromethyl)cinnamic acid can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)cinnamic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrophobic guest molecules and polymers forming the micelle core . These interactions are primarily hydrophobic in nature, allowing the compound to modulate the behavior of these biomolecules in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to alter gene expression is also significant, as it can lead to changes in the production of proteins and other biomolecules essential for cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence the levels of various metabolites within cells, thereby affecting overall metabolic flux . The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity within these subcellular locations can influence various biochemical processes, including enzyme activity, gene expression, and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 3-Methoxy-5-(trifluoromethyl)cinnamic acid involves the Heck reaction, which utilizes 3-methoxy-5-(trifluoromethyl)bromobenzene and acrylic acid as starting materials. The reaction is typically carried out under palladium-catalyzed conditions, often in the presence of a base such as triethylamine, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(trifluoromethyl)cinnamic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethyl)phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
3-(Trifluoromethyl)cinnamic acid: Lacks the methoxy group, which can affect its reactivity and applications.
3-(Trifluoromethoxy)cinnamic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
trans-3,5-Bis(trifluoromethyl)cinnamic acid:
Uniqueness: 3-Methoxy-5-(trifluoromethyl)cinnamic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-[3-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVYEXUYVALSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199342 | |
Record name | 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-71-3 | |
Record name | 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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